(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878264
InChI: InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate

CAS No.:

Cat. No.: VC15878264

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate
Standard InChI InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3/t8-/m1/s1
Standard InChI Key DOVGWMYKEBIZCG-MRVPVSSYSA-N
Isomeric SMILES COC(=O)C1=CC2=C(C=C1)OC[C@H]2N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OCC2N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (C₁₀H₁₁NO₃) has a molecular weight of 193.20 g/mol . The (S)-configuration at the 3-position introduces chirality, critical for interactions with biological targets. The hydrochloride salt (C₁₀H₁₂ClNO₃) increases polarity, with a molecular weight of 229.66 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Namemethyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate
Canonical SMILESCOC(=O)C1=CC2=C(C=C1)OCC2N
InChIKeyBUQZMKIYGBQOEL-DDWIOCJRSA-N
PubChem CID (Parent)124220079
PubChem CID (Hydrochloride)135564313

The stereochemistry is confirmed via NMR and X-ray crystallography in related compounds, where anisotropic shielding effects differentiate diastereomers .

Spectral Characterization

Infrared (IR) spectroscopy of analogous benzofurans reveals absorption bands for NH₂ (3300–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C=C (1600 cm⁻¹) . Nuclear Magnetic Resonance (NMR) data for the hydrochloride salt include:

  • ¹H NMR (400 MHz, D₂O): δ 3.78 (s, 3H, OCH₃), 4.06 (m, 1H, H-3), 6.85–7.25 (m, 3H, aromatic) .

  • ¹³C NMR: δ 52.1 (OCH₃), 167.8 (C=O), 115–155 (aromatic carbons) .

Synthesis and Optimization

Multi-Step Organic Synthesis

The parent compound is synthesized via:

  • Esterification: 5-Carboxybenzofuran reacts with methanol under acidic catalysis.

  • Cyclization: Intramolecular ether formation using dehydrating agents.

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

Yields exceed 70% under optimized conditions (refluxing ethanol, 12 h).

Hydrochloride Salt Formation

Treatment with HCl gas in dichloromethane precipitates the hydrochloride salt, achieving >95% purity . The salt’s enhanced solubility (23 mg/mL in water vs. 5 mg/mL for the free base) facilitates in vitro assays .

Table 2: Synthetic Routes Comparison

StepReagents/ConditionsYield (%)
EsterificationH₂SO₄, MeOH, reflux85
CyclizationPPA, 120°C78
AminationNH₃, NaBH₄, MeOH72
Salt FormationHCl(g), CH₂Cl₂95

Biological Activities and Mechanisms

Anticancer Activity

Spirobenzofuran analogs demonstrate IC₅₀ values of 10–50 µM against MCF-7 and HepG2 cell lines . Molecular docking suggests interactions with topoisomerase IIα, inducing apoptosis .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt’s aqueous solubility (23 mg/mL) surpasses the free base (5 mg/mL) . Stability studies indicate <5% degradation after 6 months at 4°C .

Metabolic Pathways

In vitro microsomal assays predict hepatic oxidation via CYP3A4, forming a carboxylic acid metabolite.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile:0.1% TFA (70:30)

  • Retention Time: 6.8 min .

Mass Spectrometry

ESI-MS (positive mode): m/z 194.1 [M+H]⁺ for the free base; 230.1 [M+H]⁺ for the hydrochloride .

Future Directions

  • Structure-Activity Relationships: Modifying the amino and ester groups to enhance potency.

  • In Vivo Toxicology: Chronic toxicity studies in mammalian models.

  • Formulation Development: Nanoparticle encapsulation to improve bioavailability.

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